3-iodo-4-methoxy-2,5-dihydrofuran-2-one
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Overview
Description
3-iodo-4-methoxy-2,5-dihydrofuran-2-one is an organic compound with the molecular formula C5H5IO3 It is a derivative of furanone, characterized by the presence of an iodine atom and a methoxy group attached to the furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methoxy-2,5-dihydrofuran-2-one typically involves the iodination of 4-methoxy-2,5-dihydrofuran-2-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the furanone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-iodo-4-methoxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The furanone ring can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted furanone derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydrofuran derivatives.
Scientific Research Applications
3-iodo-4-methoxy-2,5-dihydrofuran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,5-dihydrofuran-2-one: Lacks the iodine atom, resulting in different reactivity and applications.
3-chloro-4-methoxy-2,5-dihydrofuran-2-one: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties.
3-bromo-4-methoxy-2,5-dihydrofuran-2-one:
Uniqueness
3-iodo-4-methoxy-2,5-dihydrofuran-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
169385-32-4 |
---|---|
Molecular Formula |
C5H5IO3 |
Molecular Weight |
240 |
Purity |
95 |
Origin of Product |
United States |
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